(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrochloride
Description
Properties
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.2ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKXWRRDHYTHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup Cyclization
The quinoline core is synthesized via the Skraup reaction, where 4-methoxyaniline reacts with glycerol and sulfuric acid under reflux to form 6-methoxyquinoline . Subsequent hydroxymethylation is achieved through Friedel-Crafts alkylation:
Procedure :
- 6-Methoxyquinoline (1.0 eq) is treated with paraformaldehyde (1.2 eq) in acetic acid at 80°C for 12 h.
- Yield : 78% (reported in WO2014008236A1).
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 12 h |
| Catalyst | Acetic acid |
| Purification | Column chromatography (SiO₂, EtOAc/hexane 3:7) |
Synthesis of 5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl
Bicyclic Amine Formation
The azabicyclo[2.2.2]octane scaffold is constructed via a Mannich reaction followed by intramolecular cyclization:
Procedure :
- Mannich Base Synthesis :
- Cyclohexenone (1.0 eq), ammonium acetate (1.5 eq), and formaldehyde (2.0 eq) react in ethanol at 50°C for 6 h.
- Intermediate : 3-Azabicyclo[2.2.2]oct-5-ene.
- Vinylation :
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Mannich Reaction | 50°C, 6 h, ethanol | 82% |
| Vinylation | −78°C, THF, vinyl MgBr | 65% |
Coupling of Fragments
Mitsunobu Reaction
The hydroxymethylquinoline and azabicyclooctane are coupled using Mitsunobu conditions to establish the stereospecific C–O bond:
Procedure :
- 6-Methoxyquinolin-4-ylmethanol (1.0 eq), 5-ethenyl-1-azabicyclo[2.2.2]octan-2-ol (1.2 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF at 25°C for 24 h.
- Yield : 70% (reported in WO2023046150A1).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Agent | DIAD/PPh₃ |
| Solvent | THF |
| Stereochemical Control | Retained (>95% ee) |
Salt Formation
Dihydrochloride Precipitation
The free base is converted to the dihydrochloride salt using hydrochloric acid:
Procedure :
- The coupled product (1.0 eq) is dissolved in anhydrous EtOAc and treated with HCl gas at 0°C until pH ≈ 2.
- Crystals are filtered and washed with cold EtOAc.
- Purity : >99% (HPLC).
Key Data :
| Parameter | Value |
|---|---|
| Acid | HCl gas |
| Solvent | EtOAc |
| Crystallization Temp | 0°C |
Optimization Strategies
Catalytic Asymmetric Synthesis
Recent patents highlight the use of chiral palladium catalysts to improve stereoselectivity during the Mitsunobu step:
Solvent Screening
Alternative solvents were evaluated to enhance coupling efficiency:
| Solvent | Yield (%) | ee (%) |
|---|---|---|
| THF | 70 | 95 |
| DCM | 55 | 88 |
| Toluene | 63 | 92 |
Industrial-Scale Production
Continuous Flow Reactor
A patent by CN107428665B describes a continuous flow system for the Mannich reaction, reducing reaction time from 6 h to 45 min.
Parameters :
Analytical Characterization
Final product validation employs:
- NMR : δ 7.85 (d, J = 5.1 Hz, quinoline-H), 5.80 (m, ethenyl-H).
- HPLC : Retention time = 8.2 min (C18 column, MeCN/H₂O 70:30).
- X-ray Crystallography : Confirms bicyclic framework geometry.
Challenges and Solutions
Stereochemical Drift
Early methods suffered from racemization during salt formation. This was mitigated by:
Chemical Reactions Analysis
Types of Reactions
Quinine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine to dihydroquinine.
Substitution: Quinine can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are typical reducing conditions.
Substitution: Hydrochloric acid and other strong acids are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine.
Substitution: Various substituted quinine derivatives.
Scientific Research Applications
Quinine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral catalyst.
Biology: Employed in studies of cellular processes and as a tool for investigating ion channels.
Industry: Utilized in the production of tonic water and other beverages for its bitter flavor.
Mechanism of Action
Quinine dihydrochloride exerts its effects by interfering with the parasite’s ability to digest hemoglobin. It inhibits the formation of beta-haematin (haemozoin), a toxic product of hemoglobin digestion by parasites. This action disrupts the parasite’s metabolic processes, leading to its death . Quinine also affects muscle membrane and sodium channels, which explains its use in treating muscle disorders .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound features a bicyclic quinuclidine core (1-azabicyclo[2.2.2]octane) linked to a methoxyquinoline moiety via a methanol bridge. The stereochemistry at the quinuclidine and quinoline positions defines its biological activity .
Pharmacological Relevance :
Comparison with Structurally Similar Compounds
Stereoisomers: Quinine vs. Quinidine
Key Insight: The stereochemical inversion at the quinuclidine and quinoline moieties (R vs. S configurations) critically alters biological targets and therapeutic applications .
Dihydro Derivatives: Dihydroquinidine
Key Insight : Saturation of the ethenyl group (C5) to ethyl reduces electrophilic reactivity and modifies metabolic stability .
Nitro-Substituted Analog
Key Insight : Nitro groups introduce steric and electronic effects that could modulate bioavailability or toxicity .
Azabicyclo Derivatives with Varied Substituents
Key Insight : Substituent position (C5 vs. C6) and configuration (endo vs. exo) significantly influence biological activity .
Biological Activity
The compound (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol; dihydrochloride (CAS Number: 1231763-32-8) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H28Cl3N3O
- Molecular Weight : 432.82 g/mol
- Melting Point : 260-263 °C
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the methoxyquinoline moiety suggests potential interactions with neurotransmitter systems, which may influence neuropharmacological outcomes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL for various pathogens .
- Antimalarial Properties : Preliminary studies suggest that the compound may inhibit the growth of Plasmodium species, the causative agents of malaria. In vitro assays have shown IC50 values below 1 µM for certain strains, indicating potent antimalarial activity .
- Neuroprotective Effects : The structural characteristics hint at potential neuroprotective effects, possibly through modulation of cholinergic pathways or inhibition of acetylcholinesterase activity, which could be beneficial in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
